molecular formula C26H33N3 B13755003 Benzenamine,4,4',4''-ethylidynetris[N,N-dimethyl-

Benzenamine,4,4',4''-ethylidynetris[N,N-dimethyl-

Katalognummer: B13755003
Molekulargewicht: 387.6 g/mol
InChI-Schlüssel: OMSLJDAHZGPUFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenamine,4,4’,4’'-ethylidynetris[N,N-dimethyl-] is an organic compound with the molecular formula C26H33N3 and a molecular weight of 387.56 g/mol. This compound is also known by other names such as 1,1,1-tris(4-N,N-dimethylaminophenyl)ethane and methyl crystal violet. It is characterized by the presence of three benzenamine groups attached to a central ethylidynetris core, with each benzenamine group further substituted with N,N-dimethyl groups.

Vorbereitungsmethoden

The synthesis of Benzenamine,4,4’,4’'-ethylidynetris[N,N-dimethyl-] typically involves the reaction of N,N-dimethylaniline with a suitable ethylidynetris precursor under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where N,N-dimethylaniline is reacted with an ethylidynetris compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields and purity.

Analyse Chemischer Reaktionen

Benzenamine,4,4’,4’'-ethylidynetris[N,N-dimethyl-] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzenamine groups can be further functionalized with various substituents such as halogens, nitro groups, or alkyl groups.

Wissenschaftliche Forschungsanwendungen

Benzenamine,4,4’,4’'-ethylidynetris[N,N-dimethyl-] has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.

    Biology: The compound is utilized in biochemical assays and as a staining agent in microscopy.

    Industry: The compound is used in the production of pigments, coatings, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Benzenamine,4,4’,4’'-ethylidynetris[N,N-dimethyl-] involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways . The presence of N,N-dimethyl groups enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes .

Vergleich Mit ähnlichen Verbindungen

Benzenamine,4,4’,4’'-ethylidynetris[N,N-dimethyl-] can be compared with similar compounds such as:

    Benzenamine,4,4’,4’'-methylidynetris[N,N-dimethyl-]: This compound has a similar structure but with a methylidynetris core instead of an ethylidynetris core.

    Benzenamine,4,4’-methylenebis[N,N-dimethyl-]: This compound features a methylenebis linkage between two benzenamine groups.

    Benzenamine,N,N-dimethyl-4-nitro-: This compound has a nitro group attached to the benzenamine ring, providing different chemical properties and reactivity.

Benzenamine,4,4’,4’'-ethylidynetris[N,N-dimethyl-] is unique due to its ethylidynetris core, which imparts distinct chemical and physical properties compared to its analogs .

Eigenschaften

Molekularformel

C26H33N3

Molekulargewicht

387.6 g/mol

IUPAC-Name

4-[1,1-bis[4-(dimethylamino)phenyl]ethyl]-N,N-dimethylaniline

InChI

InChI=1S/C26H33N3/c1-26(20-8-14-23(15-9-20)27(2)3,21-10-16-24(17-11-21)28(4)5)22-12-18-25(19-13-22)29(6)7/h8-19H,1-7H3

InChI-Schlüssel

OMSLJDAHZGPUFL-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=C(C=C1)N(C)C)(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.